molecular formula C8H5Cl3O2 B1316285 (2,5-Dichlorophenoxy)acetyl chloride CAS No. 55502-51-7

(2,5-Dichlorophenoxy)acetyl chloride

Cat. No.: B1316285
CAS No.: 55502-51-7
M. Wt: 239.5 g/mol
InChI Key: IKJGJWREUUKZMA-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenoxy)acetyl chloride is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 5 positions, and an acetyl chloride group attached to the phenoxy group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenoxy)acetyl chloride typically involves the reaction of 2,5-dichlorophenol with acetyl chloride. The reaction is carried out in the presence of a catalyst, such as aluminum trichloride (AlCl3), under controlled conditions. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production methods are designed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenoxy)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form (2,5-dichlorophenoxy)acetic acid and hydrochloric acid.

    Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and water.

    Catalysts: Aluminum trichloride (AlCl3) for substitution reactions.

    Conditions: Reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

    (2,5-Dichlorophenoxy)acetic acid: Formed through hydrolysis.

    Amides: Formed through condensation reactions with amines.

Scientific Research Applications

(2,5-Dichlorophenoxy)acetyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenoxy)acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorophenoxy)acetyl chloride: Similar in structure but with chlorine atoms at the 2 and 4 positions.

    (2,4-Dichlorophenoxy)acetic acid: A related compound used as a herbicide.

Uniqueness

(2,5-Dichlorophenoxy)acetyl chloride is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds and agrochemicals .

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJGJWREUUKZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566512
Record name (2,5-Dichlorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55502-51-7
Record name (2,5-Dichlorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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